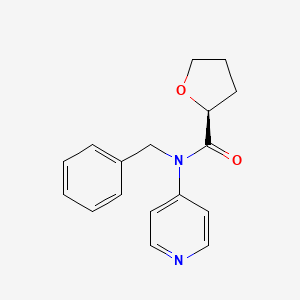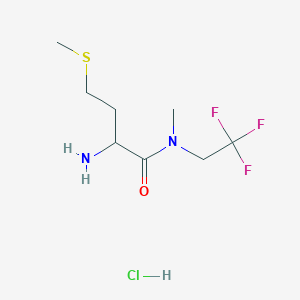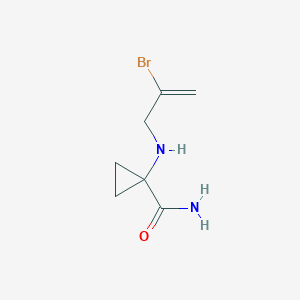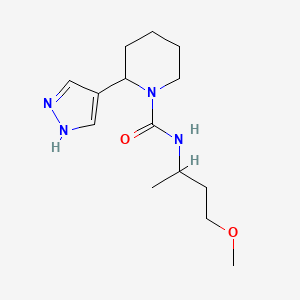
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperidine carboxamide compounds and has been found to exhibit significant biological activity.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood. However, it has been found to modulate the activity of several key signaling pathways involved in inflammation, pain, and cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are key mediators of inflammation. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a key hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is its broad range of biological activity. It has been found to exhibit significant activity in a variety of disease models, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand the safety and toxicity of this compound before it can be used in clinical trials.
Orientations Futures
There are several potential future directions for research on N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of interest is the investigation of the safety and toxicity of this compound in animal models. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-methoxy-2-butanol with 1H-pyrazole-4-carboxylic acid to form the intermediate compound. This is followed by the reaction of the intermediate with piperidine-1-carboxylic acid to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor activity. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-11(6-8-20-2)17-14(19)18-7-4-3-5-13(18)12-9-15-16-10-12/h9-11,13H,3-8H2,1-2H3,(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVWOXOZIFTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC(=O)N1CCCCC1C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

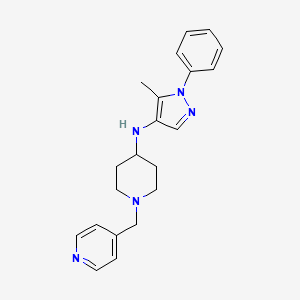

![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)
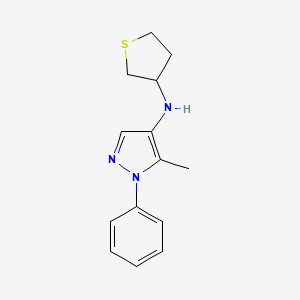
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
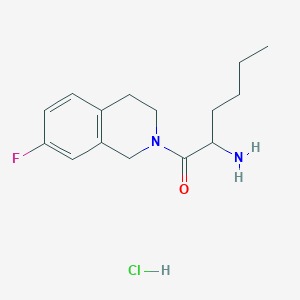
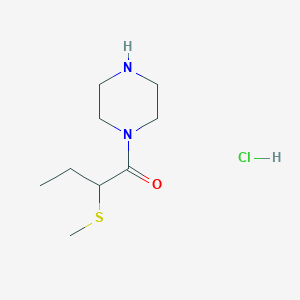

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)
![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
